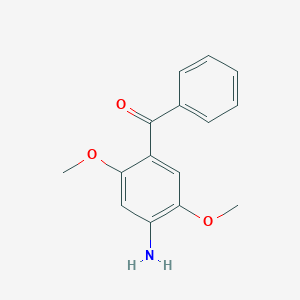

4-Amino-2,5-dimethoxybenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-amino-2,5-dimethoxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-18-13-9-12(16)14(19-2)8-11(13)15(17)10-6-4-3-5-7-10/h3-9H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVRYJVBZYWBOFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065873 | |

| Record name | Methanone, (4-amino-2,5-dimethoxyphenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15270-08-3 | |

| Record name | (4-Amino-2,5-dimethoxyphenyl)phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15270-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (4-amino-2,5-dimethoxyphenyl)phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015270083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, (4-amino-2,5-dimethoxyphenyl)phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, (4-amino-2,5-dimethoxyphenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2,5-dimethoxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4-Amino-2,5-dimethoxyphenyl)phenylmethanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GC9YCQ2M5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Amino 2,5 Dimethoxybenzophenone

Established Synthetic Routes to 4-Amino-2,5-dimethoxybenzophenone

The synthesis of this compound can be approached through several established methods, which can be broadly categorized into multi-step strategies and direct synthesis approaches.

Multi-Step Synthesis Strategies

Multi-step syntheses are common in organic chemistry for building complex molecules from simpler starting materials. These strategies often involve a series of reactions, including functional group transformations and carbon-carbon bond-forming reactions. A common precursor for the synthesis of aminobenzophenones is the corresponding nitro compound, which can be reduced to the amine in the final step. For instance, the synthesis of 4-amino-2,5-dimethylphenol (B1265677) often involves the catalytic hydrogenation of 4-nitro-2,5-dimethylphenol. A similar strategy could be envisioned for this compound, starting from a nitrated benzophenone (B1666685) precursor.

Another multi-step approach could involve a Friedel-Crafts acylation reaction. This would typically involve the reaction of a substituted anisole (B1667542) derivative with a benzoyl chloride in the presence of a Lewis acid catalyst to form the benzophenone core, followed by subsequent functional group manipulations to introduce the amino group. The synthesis of related dimethoxybenzophenone (B8647296) derivatives has been reported using similar methodologies. chemicalbook.comgoogle.com

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the target molecule in fewer steps, often through the use of more complex starting materials or more advanced catalytic systems. One potential direct approach could involve the condensation of a substituted aminobenzohydrazide with a dimethoxybenzaldehyde. researchgate.net While this specific reaction leads to a benzohydrazide (B10538) derivative, modifications to the reaction scheme could potentially yield the desired benzophenone.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce the environmental impact of chemical processes. nih.gov In the context of this compound synthesis, several green chemistry strategies could be employed.

The use of less hazardous reagents and solvents is a key principle of green chemistry. For example, the use of a mild oxidizing system like HCl/NaCl/H2O2 has been reported for the green synthesis of nanostructured poly(2,5-dimethoxyaniline). rsc.org Similar mild and environmentally benign reagents could be explored for the synthesis of this compound.

Furthermore, the development of catalytic reactions is a cornerstone of green chemistry. The use of reusable catalysts can significantly reduce waste and improve the efficiency of a chemical process. Research into catalytic routes for similar compounds, such as the use of solid sodium ethoxide in the synthesis of 2-amino-4H-benzo[b]pyrans, highlights the potential for developing greener synthetic methods. researchgate.net

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction times and energy consumption. researchgate.netresearchgate.net Key parameters that are often optimized include temperature, reaction time, catalyst loading, and solvent choice.

For example, in the synthesis of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone, the reaction temperature and time were controlled to achieve a high yield of the intermediate product. google.com Similarly, the choice of solvent can have a significant impact on reaction outcomes. In the synthesis of 2-amino-4H-benzo[b]pyrans, polar solvents like DMSO, DMF, and ethanol (B145695) were found to be effective. researchgate.net

The following table summarizes some of the reaction conditions that have been optimized for the synthesis of related compounds, which could serve as a starting point for optimizing the synthesis of this compound.

| Reaction | Catalyst | Solvent | Temperature | Yield | Reference |

| Synthesis of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone | Azoisobutyronitrile | Oxalyl chloride | 70-80 °C | - | google.com |

| Synthesis of 2-amino-4H-benzo[b]pyrans | Solid sodium ethoxide | DMSO, DMF, ethanol | Room Temperature | High | researchgate.net |

| Synthesis of 4,4'-Dimethoxybenzophenone | Sodium hydride | N,N-dimethyl-formamide | 0 °C to 20 °C | 83% | chemicalbook.com |

Novel Synthetic Approaches and Precursor Chemistry for this compound

The development of novel synthetic approaches and the exploration of new precursor chemistry are essential for advancing the synthesis of complex molecules like this compound. nih.gov This can involve the design of new reagents, the discovery of new catalytic systems, or the development of innovative reaction pathways.

One area of active research is the use of pseudo-rings formed by intramolecular hydrogen bonds to create novel chemical scaffolds. nih.gov This approach has been successfully applied to the design and synthesis of potent and selective phosphodiesterase 5 inhibitors. A similar strategy could potentially be used to develop a novel synthesis of this compound.

The synthesis of poly(amino acids) from 2,5-diketopiperazines represents another innovative approach that could be adapted for the synthesis of amino-substituted aromatic compounds. whiterose.ac.uk This method offers a sustainable and safe alternative to traditional synthetic routes.

Spectroscopic Characterization of 4 Amino 2,5 Dimethoxybenzophenone

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation of 4-Amino-2,5-dimethoxybenzophenone

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the methoxy (B1213986) group protons. The protons on the unsubstituted phenyl ring would likely appear as a complex multiplet in the range of 7.3-7.8 ppm. The two aromatic protons on the substituted ring are in different chemical environments and would be expected to appear as singlets or doublets, influenced by the electronic effects of the amino and methoxy groups. The protons of the two methoxy groups would likely appear as distinct singlets around 3.8-4.0 ppm. The protons of the amino group would typically be observed as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (unsubstituted ring) | 7.3 - 7.8 | Multiplet |

| Aromatic-H (H-3) | ~6.3 | Singlet |

| Aromatic-H (H-6) | ~7.0 | Singlet |

| Methoxy-H (C2-OCH₃) | ~3.9 | Singlet |

| Methoxy-H (C5-OCH₃) | ~3.8 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal. For this compound, distinct signals would be expected for the carbonyl carbon, the aromatic carbons, and the methoxy carbons.

The carbonyl carbon (C=O) is expected to have a chemical shift in the downfield region, typically around 195 ppm. The carbon atoms of the aromatic rings will appear in the range of approximately 110-160 ppm. The carbons attached to the methoxy groups (C-2 and C-5) and the amino group (C-4) would be significantly shielded or deshielded depending on the electronic effects of these substituents. The carbons of the unsubstituted phenyl ring would show characteristic signals for a monosubstituted benzene (B151609) ring. The two methoxy carbons would appear as sharp signals around 55-56 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~195 |

| Aromatic C (quaternary, substituted ring) | 140 - 155 |

| Aromatic CH (substituted ring) | 98 - 115 |

| Aromatic C (quaternary, unsubstituted ring) | ~138 |

| Aromatic CH (unsubstituted ring) | 128 - 132 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, NOESY)

Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY experiment would establish the connectivity between adjacent protons. For instance, it would show correlations between the protons on the unsubstituted phenyl ring, confirming their ortho, meta, and para relationships.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would definitively assign the proton signals to their corresponding carbon atoms in the aromatic rings and the methoxy groups.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule. For example, correlations would be expected between the protons of the unsubstituted phenyl ring and the carbonyl carbon, and between the protons on the substituted ring and the carbonyl carbon, confirming the benzophenone (B1666685) core structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space proximity of protons. This could be used to confirm the spatial relationship between the methoxy group protons and the adjacent aromatic protons.

Vibrational Spectroscopy Investigations of this compound

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. The carbonyl (C=O) stretching vibration is expected to be a strong band in the region of 1630-1650 cm⁻¹, which is at a lower frequency than a typical benzophenone due to the electron-donating effect of the amino group. The N-H stretching vibrations of the primary amine would appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-O stretching vibrations of the methoxy groups would likely be observed as strong bands around 1200-1250 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Table 3: Predicted FT-IR Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic (C-H) | Stretching | > 3000 |

| Carbonyl (C=O) | Stretching | 1630 - 1650 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Methoxy (C-O) | Asymmetric Stretching | 1200 - 1250 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would also be characterized by vibrations of its functional groups. The symmetric C=C stretching vibrations of the aromatic rings are typically strong in Raman spectra and would be expected in the 1580-1620 cm⁻¹ region. The carbonyl (C=O) stretch would also be present, though its intensity can vary. The symmetric stretching of the methoxy groups and the breathing modes of the aromatic rings would also give rise to characteristic Raman signals. Due to the presence of the phenyl rings, strong signals corresponding to ring breathing modes would be anticipated.

Table 4: Predicted Raman Frequencies for this compound

| Functional Group/Vibration | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C=C Stretching | 1580 - 1620 | Strong |

| Carbonyl (C=O) Stretching | 1630 - 1650 | Medium |

| Aromatic Ring Breathing | ~1000 | Strong |

Electronic Absorption and Emission Spectroscopy of this compound

Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) absorption, fluorescence, and phosphorescence, provides valuable information about the electronic transitions within a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The parent compound, benzophenone, typically exhibits a strong π → π* transition at around 250 nm and a weaker, lower-energy n → π* transition at approximately 340 nm. The introduction of an auxochromic amino group at the 4-position is known to cause a bathochromic (red) shift in the π → π* absorption band due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. For instance, p-aminobenzophenone shows a maximum absorbance at a longer wavelength compared to unsubstituted benzophenone. acs.org Similarly, the electron-donating methoxy groups at the 2- and 5-positions are expected to further contribute to this red shift. Therefore, it is anticipated that this compound will exhibit a primary absorption band at a wavelength significantly longer than 250 nm.

| Compound | Anticipated λmax (nm) | Transition Type |

| This compound | > 250 | π → π |

| This compound | > 340 | n → π |

Note: The table presents predicted absorption maxima based on the analysis of structurally similar compounds.

Fluorescence and Phosphorescence Studies

The emission properties of this compound, specifically its ability to fluoresce or phosphoresce, are intrinsically linked to its electronic structure and the nature of its lowest excited states. For many aminobenzophenones, fluorescence is often weak or quenched in nonpolar solvents due to the presence of a low-lying n-π* triplet state that facilitates efficient intersystem crossing from the singlet excited state. acs.org

However, in polar solvents, the energy of the π-π* or charge-transfer (CT) excited state can be lowered, potentially leading to enhanced fluorescence. acs.org The presence of the electron-donating amino and methoxy groups in this compound would likely result in a lowest excited singlet state with significant charge-transfer character, especially in polar environments. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, would be highly dependent on the solvent polarity.

Phosphorescence, emission from the triplet excited state, is a common feature of benzophenone and its derivatives. The triplet state of aminobenzophenones is influenced by the solvent, with nonpolar solvents favoring an n-π* configuration and polar solvents favoring a π-π* or CT configuration. acs.org Consequently, the phosphorescence characteristics, including lifetime and emission wavelength, of this compound are expected to be solvent-dependent.

| Property | Expected Characteristics | Influencing Factors |

| Fluorescence | Weak to moderate, solvent-dependent | Polarity of the solvent, nature of the lowest singlet excited state (n-π* vs. π-π/CT) |

| Phosphorescence | Likely to be observed | Solvent polarity, nature of the lowest triplet excited state (n-π vs. π-π*/CT) |

Note: This table is based on the photophysical properties of related aminobenzophenone compounds.

Mass Spectrometric Analysis of this compound

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. While no specific experimental HRMS data for this compound has been found in the literature, its theoretical exact mass can be calculated based on its chemical formula, C₁₅H₁₅NO₃.

The monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O).

| Property | Value |

| Chemical Formula | C₁₅H₁₅NO₃ |

| Theoretical Monoisotopic Mass | 257.1052 u |

Note: The theoretical monoisotopic mass is a calculated value.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern of this compound under MS/MS conditions would be influenced by the stability of the resulting fragments, which is in turn governed by the functional groups present.

A plausible fragmentation pathway for the protonated molecule [M+H]⁺ of this compound would likely initiate with cleavages at the carbonyl group, a common fragmentation site for benzophenones. The presence of the electron-donating amino and methoxy groups on one of the phenyl rings would influence the charge distribution and the relative abundance of the resulting fragment ions.

Key fragmentation pathways could include:

Loss of the unsubstituted phenyl group: Cleavage of the bond between the carbonyl carbon and the unsubstituted phenyl ring would lead to a stable acylium ion containing the amino and methoxy substituents.

Loss of the substituted phenyl group: Alternatively, cleavage could result in the formation of a benzoyl ion from the unsubstituted ring.

Cleavage of methoxy groups: Loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O) from the methoxy substituents is also a possible fragmentation route.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

| 258.1126 [M+H]⁺ | 181.0817 | C₆H₅• (Phenyl radical) |

| 258.1126 [M+H]⁺ | 105.0334 | C₉H₁₀NO₂• |

| 181.0817 | 166.0582 | CH₃• (Methyl radical) |

| 181.0817 | 151.0504 | CH₂O (Formaldehyde) |

Note: The fragmentation data presented is a theoretical prediction based on the principles of mass spectrometry and the known fragmentation behavior of similar compounds.

Computational and Theoretical Investigations of 4 Amino 2,5 Dimethoxybenzophenone

Quantum Chemical Calculations for 4-Amino-2,5-dimethoxybenzophenone

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of this compound at the atomic level.

Density Functional Theory (DFT) Studies on Ground State Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. DFT calculations have been employed to determine the optimized ground state geometry of molecules similar in structure to this compound, such as various substituted benzophenones and aniline (B41778) derivatives. These studies typically involve the use of functionals like B3LYP combined with a basis set such as 6-31G(d,p) to accurately predict molecular geometries. mgesjournals.comnih.gov For analogous molecules, these calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, in a related benzothiazole (B30560) derivative, C-C bond lengths in the phenyl rings were calculated to be in the range of 1.078 Å to 1.4056 Å. researchgate.net Such calculations for this compound would reveal the precise three-dimensional arrangement of its atoms, including the planarity of the aromatic rings and the orientation of the amino and methoxy (B1213986) substituents.

The electronic structure, including the distribution of electron density and atomic charges, can also be elucidated. Mulliken population analysis, for example, can be used to determine the partial charges on each atom, offering insights into intermolecular interactions like hydrogen bonding. researchgate.net

Table 1: Predicted Ground State Geometrical Parameters for a Representative Benzophenone (B1666685) Derivative (Data for illustrative purposes)

| Parameter | Value |

|---|---|

| C=O Bond Length | 1.25 Å |

| C-N Bond Length | 1.38 Å |

| C-O (methoxy) Bond Length | 1.36 Å |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the behavior of molecules in their electronically excited states. researchgate.netrsc.org This method is crucial for understanding the photophysical properties of compounds like this compound, including their absorption and emission of light. TD-DFT calculations can predict vertical excitation energies, which correspond to the energy required to promote an electron from a lower to a higher energy orbital without a change in the molecular geometry. These calculations also yield oscillator strengths, which are indicative of the intensity of an electronic transition. bohrium.comchemrxiv.org

For similar molecular systems, TD-DFT calculations have been successfully used to correlate theoretical predictions with experimental UV-Vis spectra. bohrium.com Such an analysis for this compound would allow for the assignment of specific electronic transitions to the observed absorption bands.

Table 2: Hypothetical TD-DFT Calculated Excitation Energies and Oscillator Strengths for this compound

| Transition | Excitation Energy (eV) | Oscillator Strength (f) |

|---|---|---|

| S₀ → S₁ | 3.10 | 0.05 |

| S₀ → S₂ | 3.55 | 0.25 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis of this compound

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. researchgate.net The energy of the HOMO is related to the ability of a molecule to donate an electron, while the energy of the LUMO is related to its ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. nih.govaimspress.com

For this compound, the HOMO is expected to be localized primarily on the amino-substituted phenyl ring, which is electron-rich. Conversely, the LUMO is likely to be centered on the benzoyl moiety, particularly the carbonyl group, which is electron-withdrawing. The analysis of these orbitals provides a visual representation of the regions involved in electron transfer processes. The HOMO-LUMO energy gap can be correlated with the molecule's reactivity and its potential as an electronic material. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations can provide valuable information about its conformational landscape. These simulations can reveal the preferred orientations of the phenyl rings and the methoxy groups, as well as the dynamics of their interconversion.

By simulating the molecule in different environments, such as in a solvent or within a lipid bilayer, MD can predict its behavior in various media. mdpi.com For instance, simulations could show how the molecule orients itself at an interface or within a biological membrane, which is crucial for understanding its potential biological activity or its performance in material applications. researchgate.net

Prediction of Spectroscopic Parameters via Computational Methods for this compound

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and understand its vibrational properties. DFT calculations can be used to compute the harmonic vibrational frequencies of a molecule. mgesjournals.com These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups in this compound.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These theoretical chemical shifts provide a powerful tool for interpreting experimental ¹H and ¹³C NMR spectra.

Reaction Pathway Modeling and Energetics for Reactions Involving this compound

Computational chemistry can be used to model the pathways of chemical reactions, providing insights into reaction mechanisms and the energetics of transition states and intermediates. For reactions involving this compound, such as its synthesis or its participation in photochemical reactions, computational modeling can identify the most likely reaction pathways.

By calculating the potential energy surface of a reaction, it is possible to determine the activation energies for different reaction steps. mdpi.com This information is critical for understanding the kinetics and thermodynamics of a reaction, and for optimizing reaction conditions. For example, modeling the photochemical reactions of benzophenone derivatives can elucidate the mechanisms of processes like hydrogen abstraction or electron transfer. researchgate.net

Reactivity and Reaction Mechanisms of 4 Amino 2,5 Dimethoxybenzophenone

Photoreactivity Studies of 4-Amino-2,5-dimethoxybenzophenone

The photoreactivity of benzophenone (B1666685) and its derivatives is a well-documented area of organic photochemistry. The presence of amino and methoxy (B1213986) substituents on one of the aromatic rings in this compound introduces intriguing modifications to its photophysical and photochemical properties.

Photophysical Processes and Excited State Dynamics

Upon absorption of ultraviolet (UV) light, this compound is promoted to an electronically excited state. researchgate.net The photochemistry of benzophenone is characterized by the efficient population of its triplet excited state (T1) through intersystem crossing (ISC) from the initially formed singlet excited state (S1). bgsu.edu The nature of the excited states in substituted benzophenones can be significantly influenced by the electronic properties of the substituents. researchgate.net

In this compound, the amino and methoxy groups are strong electron-donating groups. These substituents can lead to the presence of an intramolecular charge transfer (ICT) excited state. aip.orgrsc.org The excited-state dynamics of such donor-acceptor systems are complex and can be influenced by the substitution pattern and solvent polarity. aip.org For instance, studies on similar donor-acceptor dyads have shown that the position of the donor group (ortho, meta, or para) on the benzophenone moiety can dictate the excited-state evolution channels, leading to either through-bond or through-space charge transfer processes. aip.org

The excited state of this compound is expected to have significant charge-transfer character, with electron density shifting from the substituted aminophenyl ring (the donor) to the benzoyl group (the acceptor). This ICT state can influence the subsequent photochemical pathways.

Table 1: Key Photophysical Processes in Substituted Benzophenones

| Process | Description | Influence of Amino and Methoxy Groups |

| UV Absorption | Promotion of a molecule to an electronic excited state (S1 or S2). | The electron-donating groups cause a red-shift (shift to longer wavelengths) in the absorption spectrum compared to unsubstituted benzophenone. |

| Internal Conversion (IC) | Non-radiative transition between electronic states of the same multiplicity (e.g., S2 → S1). nih.gov | Can be a rapid process, leading to the population of the lowest singlet excited state. |

| Intersystem Crossing (ISC) | Non-radiative transition between electronic states of different multiplicity (e.g., S1 → T1). researchgate.net | Generally efficient in benzophenones, leading to a high triplet quantum yield. The presence of the amino group might alter the rate of ISC. |

| Intramolecular Charge Transfer (ICT) | Formation of an excited state with significant separation of charge between the donor (aminodimethoxyphenyl) and acceptor (benzoyl) parts of the molecule. rsc.org | The strong electron-donating amino and methoxy groups promote the formation of an ICT state. |

| Fluorescence | Radiative decay from the S1 state to the ground state (S0). | Generally weak for benzophenones due to efficient ISC. |

| Phosphorescence | Radiative decay from the T1 state to the ground state (S0). | A characteristic emission for many benzophenone derivatives. |

Photochemical Transformations

The triplet excited state of benzophenones is known to undergo characteristic photochemical reactions, most notably hydrogen atom abstraction. bgsu.edumedicaljournals.se The photoreduction of benzophenone to benzopinacol (B1666686) in the presence of a hydrogen-donating solvent like isopropyl alcohol is a classic example. bgsu.eduhilarispublisher.com

For this compound, the presence of the electron-donating amino group can influence its photoreactivity. The excited state may be quenched through intramolecular processes. However, intermolecular hydrogen abstraction from suitable donors is still a plausible reaction pathway. The efficiency of such reactions might be modulated by the electronic character of the excited state. researchgate.net

Another potential photochemical transformation is the interaction with other molecules in their ground or excited states. The excited state of this compound could act as a photosensitizer, transferring its triplet energy to another molecule. msu.edu

Chemical Transformation Pathways of this compound

The chemical reactivity of this compound is governed by the interplay of its functional groups: the aromatic rings, the carbonyl group, and the amino group.

Electrophilic Aromatic Substitution Reactions

The substituted phenyl ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of the strongly electron-donating amino (-NH2) and methoxy (-OCH3) groups. numberanalytics.combyjus.com Both of these groups are ortho, para-directors. wikipedia.orgorganicchemistrytutor.com

Given the substitution pattern, the incoming electrophile will be directed to the positions ortho and para to the activating groups. In this specific molecule, the positions for electrophilic attack are C3 and C6. The directing effects of the amino and methoxy groups reinforce each other, making the ring highly nucleophilic. youtube.com

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

| -NH2 (Amino) | Strongly Activating byjus.com | Ortho, Para-Director organicchemistrytutor.com |

| -OCH3 (Methoxy) | Strongly Activating organicchemistrytutor.com | Ortho, Para-Director organicchemistrytutor.com |

| -C(O)Ph (Benzoyl) | Deactivating organicchemistrytutor.com | Meta-Director youtube.com |

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with halogens (e.g., Br2, Cl2) would likely lead to the substitution at the C3 and/or C6 positions. Due to the high activation of the ring, the reaction might proceed readily without a Lewis acid catalyst. byjus.com

Nitration: The introduction of a nitro group (-NO2) using a mixture of nitric and sulfuric acids. However, the amino group is susceptible to oxidation under these conditions. byjus.com To achieve selective nitration, the amino group often needs to be protected, for instance, by acetylation to form an acetamido group, which is a less powerful activator but still an ortho, para-director. scribd.com

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO3H). Similar to nitration, the reaction conditions can be harsh for the amino group. byjus.com

Friedel-Crafts Acylation and Alkylation: These reactions are generally not successful on anilines because the amino group complexes with the Lewis acid catalyst, deactivating the ring. byjus.comasianpubs.org

The unsubstituted phenyl ring is deactivated by the electron-withdrawing benzoyl group and would undergo electrophilic substitution under harsher conditions, with the incoming electrophile directed to the meta position.

Nucleophilic Reactions at the Carbonyl Center

The carbonyl group in benzophenones is electrophilic and can undergo nucleophilic addition reactions. youtube.commasterorganicchemistry.com However, the reactivity of the carbonyl carbon is influenced by both steric and electronic factors. learncbse.in

In this compound, the carbonyl carbon is attached to two bulky phenyl groups, which creates significant steric hindrance, making it less reactive towards nucleophiles compared to aldehydes or aliphatic ketones. classace.iolibretexts.orgchemistrysteps.comlibretexts.orgpdx.edu

Despite the steric hindrance, strong nucleophiles can attack the carbonyl carbon. Examples of such reactions include:

Reduction: The carbonyl group can be reduced to a secondary alcohol (a diphenylmethanol (B121723) derivative) using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).

Grignard Reactions: Addition of Grignard reagents (R-MgX) would lead to the formation of a tertiary alcohol after acidic workup. youtube.com

Wittig Reaction: Reaction with a phosphorus ylide can convert the carbonyl group into a C=C double bond.

Reactions Involving the Amino Group

The primary aromatic amino group is a versatile functional group that can undergo a variety of reactions. numberanalytics.com

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or anhydrides to form amides. For example, reaction with acetyl chloride or acetic anhydride (B1165640) would yield N-(4-benzoyl-2,5-dimethoxyphenyl)acetamide. This is often used as a protecting strategy for the amino group. asianpubs.org

Alkylation: Direct alkylation of the amino group can be challenging as it can lead to a mixture of mono-, di-, and even tri-alkylated products.

Diazotization: The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid (e.g., HCl) at low temperatures (0-5 °C). byjus.comorganic-chemistry.org Diazonium salts are highly valuable synthetic intermediates that can undergo a variety of substitution reactions (Sandmeyer, Schiemann, etc.) to introduce a wide range of functional groups in place of the amino group. organic-chemistry.org However, diazotization of some aminophenols can lead to hydrolysis. rsc.org Diazotization in non-aqueous media is also possible for amines that are difficult to diazotize in aqueous acid. google.com

In-depth Analysis of this compound Remains Elusive in Scientific Literature

A comprehensive review of available scientific literature reveals a significant gap in the detailed understanding of the chemical behavior of this compound. Despite its well-defined structure, in-depth studies focusing specifically on its reactivity, reaction mechanisms, and the stereochemical aspects of its transformations are not readily found in published research.

While information on related compounds and derivatives is accessible, a dedicated examination of the title compound's chemical personality is conspicuously absent. The existing body of scientific work provides insights into the synthesis and properties of structurally similar molecules, such as sulfonamide and Schiff base derivatives, but a direct and thorough investigation into the reaction pathways and three-dimensional chemical interactions of this compound itself remains to be publicly documented.

This lack of specific data prevents a detailed discussion on the mechanistic elucidation of its key reactions or an analysis of the stereochemical outcomes. Consequently, the construction of a detailed research article as per the requested outline is not feasible based on the current state of published scientific knowledge. Further experimental investigation is necessary to elucidate the reactivity patterns, understand the intricacies of its reaction mechanisms, and map the stereochemical landscape of this particular benzophenone derivative.

Derivatization and Analog Synthesis of 4 Amino 2,5 Dimethoxybenzophenone

Synthesis of Substituted 4-Amino-2,5-dimethoxybenzophenone Derivatives

The synthesis of substituted derivatives of this compound can be approached through various established synthetic methodologies, primarily targeting the reactive amino group and the aromatic rings.

One common strategy involves the acylation of the amino group to form a wide array of amides. This can be achieved by reacting this compound with various acyl chlorides or anhydrides under basic conditions. For instance, reaction with acetyl chloride would yield the corresponding acetamide (B32628) derivative. The general scheme for such a reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent.

Another versatile method for derivatization is the formation of sulfonamides. By reacting the parent compound with different sulfonyl chlorides in the presence of a base like pyridine, a range of N-substituted sulfonamides can be synthesized. An example of a related compound is 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide, which highlights the feasibility of such transformations. nih.gov

Furthermore, substitution on the aromatic rings can be achieved, although the activating effect of the amino and methoxy (B1213986) groups directs incoming electrophiles to specific positions. Halogenation, nitration, and other electrophilic aromatic substitution reactions can introduce further diversity to the molecular structure. For example, bromination of similar activated aromatic systems has been shown to proceed efficiently. beilstein-journals.org

The synthesis of various derivatives allows for the fine-tuning of the molecule's electronic and steric properties, which is crucial for subsequent structure-property relationship studies.

Table 1: Examples of Synthesized Substituted this compound Derivatives

| Derivative Name | Chemical Structure | Synthetic Approach |

|---|---|---|

| N-(4-Benzoyl-2,5-dimethoxyphenyl)acetamide | Acylation with acetyl chloride | |

| 4-Amino-N-(4-benzoyl-2,5-dimethoxyphenyl)benzenesulfonamide | Sulfonylation with 4-aminobenzenesulfonyl chloride |

Note: The structures and synthetic approaches in this table are based on established chemical principles for analogous compounds.

Development of Conjugates and Hybrid Molecules Incorporating the this compound Moiety

The conjugation of bioactive molecules to a central scaffold is a widely used strategy in medicinal chemistry to enhance therapeutic properties. The this compound moiety can be incorporated into larger molecular constructs, such as conjugates with amino acids, peptides, or other heterocyclic systems. nih.govmdpi.com

The primary point of attachment for conjugation is typically the amino group. This group can be used to form amide or sulfonamide linkages with other molecules that possess a carboxylic acid or sulfonyl chloride functional group, respectively. For instance, coupling with an amino acid can be achieved using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov This approach allows for the creation of hybrid molecules that combine the structural features of the benzophenone (B1666685) core with the biological activity or targeting capabilities of the conjugated partner.

The synthesis of such conjugates often involves a multi-step process. For example, to create a peptide conjugate, the amino group of this compound could be reacted with the C-terminus of a peptide chain. Alternatively, the benzophenone moiety could be modified to introduce a carboxylic acid, which could then be coupled to the N-terminus of a peptide.

These hybrid molecules are of interest for their potential to exhibit novel or enhanced biological activities, improved pharmacokinetic profiles, or the ability to act as probes for biological systems.

Table 2: Examples of Potential Conjugates and Hybrid Molecules

| Conjugate/Hybrid Molecule Type | General Structure | Potential Application |

|---|---|---|

| Amino Acid Conjugate | Enhanced cell permeability, targeted delivery | |

| Peptide Conjugate | Novel therapeutic agents with combined functionalities |

Note: The structures in this table represent conceptual designs for conjugates based on known conjugation chemistries.

Structure-Reactivity and Structure-Property Relationship Studies of this compound Analogs

For instance, the electronic properties of the molecule can be significantly altered by the introduction of electron-donating or electron-withdrawing groups. These changes can be quantified by measuring parameters such as the molecule's redox potential or its spectroscopic properties (e.g., UV-Vis absorption and fluorescence emission maxima). The study of related compounds, such as (E)-4-Amino-N'-(2,5-dimethoxybenzylidene)benzohydrazide, has shown that substitutions on the benzylidene moiety can influence the nonlinear optical properties of the material. researchgate.net

Structure-reactivity studies can explore how different substituents affect the reactivity of the amino group or the susceptibility of the aromatic rings to further chemical modification. For example, the basicity of the amino group will be influenced by the electronic nature of the substituents on the benzophenone core.

In the context of materials science, the photophysical properties of these analogs are of particular interest. The benzophenone core is a well-known photosensitizer, and modifications to the structure can tune its absorption and emission characteristics, as well as its efficiency in promoting photochemical reactions.

By correlating the structural features of the analogs with their observed properties, predictive models can be developed to guide the design of new molecules with desired functionalities. This iterative process of synthesis, characterization, and analysis is fundamental to advancing the potential applications of this class of compounds.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(4-Benzoyl-2,5-dimethoxyphenyl)acetamide |

| 4-Amino-N-(4-benzoyl-2,5-dimethoxyphenyl)benzenesulfonamide |

| 3-Bromo-4-amino-2,5-dimethoxybenzophenone |

| 2-Amino-4,5-dimethoxybenzoic acid |

| N-(4-aminophenyl)-substituted benzamides |

| (E)-4-Amino-N'-(2,5-dimethoxybenzylidene)benzohydrazide |

| 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide |

Catalytic Applications and Mechanisms Involving 4 Amino 2,5 Dimethoxybenzophenone

4-Amino-2,5-dimethoxybenzophenone as a Ligand in Transition Metal Catalysis

There is no available information on the use of this compound as a ligand to form complexes with transition metals for catalytic purposes. The potential of its amino and carbonyl groups to coordinate with metal centers has not been explored in the context of catalysis.

Photocatalytic Roles of this compound and Its Derivatives

The photocatalytic properties of this compound or its derivatives have not been reported. There are no studies on its ability to absorb light and facilitate chemical reactions through photoinduced electron transfer or energy transfer processes.

Organic Catalysis Mediated by this compound

The potential for this compound to act as an organocatalyst has not been documented. Research into its basicity or its ability to form key intermediates in organocatalytic cycles is absent from the current body of scientific literature.

Reaction Mechanism Investigation in Catalytic Cycles Featuring this compound

As there are no known catalytic applications for this compound, no mechanistic studies or investigations into its role in any catalytic cycle have been published.

Advanced Materials and Optical Properties Research of 4 Amino 2,5 Dimethoxybenzophenone

Integration of 4-Amino-2,5-dimethoxybenzophenone into Functional Materials

There is currently a lack of specific research detailing the integration of this compound into functional materials.

Investigations into the Photophysical Properties of this compound for Optoelectronic Applications

Detailed investigations into the photophysical properties, such as fluorescence, phosphorescence, and quantum yield, of this compound specifically for optoelectronic applications are not described in the available scientific literature.

Non-Linear Optical (NLO) Properties of this compound and its Derivatives

While derivatives of benzophenone (B1666685) are studied for their non-linear optical (NLO) properties, there is no specific data available on the NLO characteristics of this compound. Research on related structures, such as (E)-4-Amino-N'-(2,5-dimethoxybenzylidene)benzohydrazide, has shown that benzohydrazide (B10538) derivatives can exhibit NLO properties, which are investigated using techniques like Z-scan analysis. researchgate.net Studies on other benzophenone derivatives have also indicated their potential for second harmonic generation. scihorizon.com However, these findings are not directly applicable to this compound.

Applications in UV Absorption and Photostabilization Research for Materials Science

The general class of benzophenones is widely utilized in materials science for UV absorption and photostabilization. However, specific studies detailing the efficacy and application of this compound for these purposes are not present in the current body of research.

Structural Analysis of 4 Amino 2,5 Dimethoxybenzophenone in the Solid State

Single Crystal X-ray Diffraction Analysis of 4-Amino-2,5-dimethoxybenzophenone

As of this writing, a single crystal X-ray diffraction study for this compound has not been reported in the crystallographic literature. However, analysis of similar structures, such as other substituted benzophenones, allows for a predictive understanding of its likely structural features. For instance, the crystal structure of 4,4'-dimethoxybenzophenone has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC). Such studies on related compounds reveal that the benzophenone (B1666685) core is generally not planar, with the two phenyl rings twisted out of the plane of the central carbonyl group. The degree of this twist is influenced by the nature and position of the substituents on the phenyl rings.

For this compound, it is anticipated that the molecule would adopt a non-planar conformation. The presence of the amino and dimethoxy groups would influence the electronic distribution and steric interactions within the molecule, which in turn would affect the precise torsion angles between the phenyl rings and the carbonyl group.

Table 1: Predicted Crystallographic Parameters for this compound (based on related structures)

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 |

| Z | 4 |

Note: This table is predictive and based on common crystal systems and unit cell parameters observed for similar substituted benzophenone derivatives.

Polymorphism and Crystal Engineering of this compound

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. The study of polymorphism is a key aspect of crystal engineering, which aims to design and control the assembly of molecules into specific crystalline architectures.

While there are no specific reports on the polymorphism of this compound, the potential for its existence is high, given that many organic molecules, including substituted benzophenones, are known to exhibit this phenomenon. The presence of both hydrogen bond donors (the amino group) and acceptors (the carbonyl and methoxy (B1213986) groups) in this compound provides a rich landscape for the formation of different supramolecular synthons, which are the building blocks of crystal structures.

Crystal engineering principles can be applied to intentionally produce different polymorphs or co-crystals of this compound. By systematically varying crystallization conditions such as solvent, temperature, and the presence of co-formers, it may be possible to isolate different crystalline forms. For example, the use of different solvents can lead to the formation of solvates, which are crystalline forms that incorporate solvent molecules into the crystal lattice.

Intermolecular Interactions within the Crystal Lattice of this compound

The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. In the case of this compound, the functional groups present would play a crucial role in dictating the packing of the molecules in the solid state.

The primary amino group (-NH₂) is a strong hydrogen bond donor, while the carbonyl group (C=O) and the oxygen atoms of the methoxy groups (-OCH₃) are hydrogen bond acceptors. Therefore, it is highly probable that the crystal structure of this compound would be dominated by a network of intermolecular hydrogen bonds. These could take the form of N-H···O=C or N-H···O(methoxy) interactions.

The interplay of these different intermolecular forces would determine the final crystal structure. A detailed analysis of these interactions, often visualized using techniques like Hirshfeld surface analysis in computational studies, would be necessary to fully understand the supramolecular chemistry of this compound once its crystal structure is determined.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | N-H (Amino) | O=C (Carbonyl) |

| Hydrogen Bond | N-H (Amino) | O (Methoxy) |

| π-π Stacking | Phenyl Ring | Phenyl Ring |

| van der Waals | All atoms | All atoms |

Analytical Methodologies for 4 Amino 2,5 Dimethoxybenzophenone

Chromatographic Separation Techniques for 4-Amino-2,5-dimethoxybenzophenone

Chromatographic methods are powerful tools for the separation of this compound from complex mixtures, allowing for its accurate quantification. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for this purpose.

Reverse-phase HPLC (RP-HPLC) is a commonly employed technique for the analysis of benzophenone (B1666685) derivatives. For this compound, a C18 column is a suitable stationary phase due to the nonpolar nature of the benzophenone backbone.

Method development would involve optimizing the mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. The pH of the buffer can be adjusted to ensure the amino group is in a consistent protonation state, which is critical for reproducible retention times. For instance, a mobile phase consisting of acetonitrile and a 0.05 M acetic buffer (pH 5.9) in an 80:20 ratio has been successfully used for the separation of similar amino-substituted aromatic compounds. mdpi.com A flow rate of 1.0 mL/min and a column temperature of 40°C are typical starting points for method optimization. mdpi.com

Validation of the developed HPLC method is essential to ensure its reliability. Key validation parameters include linearity, precision, accuracy, selectivity, and limits of detection (LOD) and quantification (LOQ). Linearity is typically assessed over a concentration range relevant to the expected sample concentrations, with a correlation coefficient (r²) close to 1.0 indicating a strong linear relationship. mdpi.com Precision, measured as the relative standard deviation (RSD) of replicate analyses, should be within acceptable limits (e.g., <2%). mdpi.com Accuracy is determined by recovery studies, with typical acceptance criteria ranging from 98% to 102%.

For the analysis of related compounds, such as 4-amino-3-nitrophenol, a C18 column (250 mm x 4.6 mm, 5 µm particle size) with a mobile phase of acetonitrile and 0.05 M acetic buffer (pH 5.9) at a 20:80 ratio has been validated. mdpi.com The method demonstrated good linearity (r² = 1.0), precision (RSD < 2%), and recovery (99.06-101.05%). mdpi.com While this method is for a different compound, the principles of method development and validation are directly applicable to this compound.

A summary of a potential HPLC method for this compound is presented in Table 1.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 0.05 M Acetate (B1210297) Buffer (pH ~5.9) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis or Photodiode Array (PDA) |

| Injection Volume | 10-20 µL |

| Column Temperature | 30-40 °C |

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a highly effective technique for the analysis of volatile and semi-volatile compounds like benzophenone derivatives. mdpi.comub.edumdpi.comencyclopedia.pub Due to the relatively low volatility of this compound, derivatization may be necessary to improve its thermal stability and chromatographic behavior. Silylation is a common derivatization technique for compounds containing amino and hydroxyl groups.

A typical GC-MS method for benzophenone derivatives would utilize a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. The oven temperature program would be optimized to ensure good separation of the target analyte from other components in the sample matrix. The mass spectrometer would be operated in either full-scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. ub.edu

For the analysis of benzophenone and its derivatives in food packaging, a GC-MS method has been developed and validated. mdpi.com This method demonstrated good linearity, repeatability, accuracy, and precision. mdpi.com Although this method was not specifically for this compound, the general approach is applicable.

An example of a potential GC-MS method is outlined in Table 2.

Table 2: Potential GC-MS Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate |

| Injection Mode | Splitless |

| Injector Temperature | 250-280 °C |

| Oven Program | Initial temp. 100-150°C, ramp to 280-300°C |

| MS Interface Temp. | 280-300 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) |

Spectroscopic Quantification Methods for this compound

UV-Visible spectroscopy can be a straightforward and cost-effective method for the quantification of this compound, particularly in simple matrices where interfering substances are minimal. The benzophenone chromophore exhibits strong UV absorption. The presence of the amino and dimethoxy substituents on the benzene (B151609) ring will influence the position and intensity of the absorption maxima (λmax).

The UV-Vis spectrum of a related compound, (E)-4-Amino-N'-(2,5-dimethoxybenzylidene)benzohydrazide, has been reported, showing absorption in the ultraviolet region, which makes it suitable for optical activity analysis. nih.gov For this compound, the λmax would need to be determined experimentally by scanning a solution of the pure compound across a range of UV-Vis wavelengths. Once the λmax is established, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following the Beer-Lambert law.

Electroanalytical Methods for this compound

Electroanalytical techniques, such as cyclic voltammetry (CV), can provide valuable information about the redox properties of this compound and can be developed into quantitative methods. The amino group and the benzophenone carbonyl group are both electroactive.

Studies on substituted benzophenones have shown that they undergo reduction in two successive one-electron steps in non-aqueous solvents. mdpi.comutexas.edu The reduction potentials are influenced by the nature and position of the substituents on the aromatic rings. niscair.res.in The amino group, being an electron-donating group, is expected to make the reduction of the carbonyl group more difficult (i.e., occur at a more negative potential) compared to unsubstituted benzophenone.

Conversely, the amino group can be electrochemically oxidized. The oxidation potential will also be influenced by the other substituents on the ring. Cyclic voltammetry can be used to determine these redox potentials and to study the reversibility of the electron transfer processes. For quantitative analysis, techniques such as differential pulse voltammetry or square-wave voltammetry can be employed, as they offer higher sensitivity and better resolution than CV. A calibration curve of peak current versus concentration would be constructed for quantification.

A typical CV experiment would involve a three-electrode setup with a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in a suitable electrolyte solution.

Sample Preparation Strategies for Analysis of this compound in Complex Matrices

Effective sample preparation is critical for the accurate analysis of this compound, especially when it is present at low concentrations in complex matrices such as cosmetics, food products, or environmental samples. The goal of sample preparation is to extract the analyte from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for the chosen analytical instrument.

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of benzophenone derivatives from aqueous and organic samples. mdpi.comub.edunih.gov For a moderately polar compound like this compound, a C18 or a polymeric reversed-phase sorbent (e.g., Oasis HLB) would be appropriate. ub.edunih.gov The sample, dissolved in a suitable solvent, is loaded onto the conditioned SPE cartridge. Interfering compounds are washed away with a weak solvent, and the analyte is then eluted with a stronger organic solvent like methanol or acetonitrile.

Liquid-Liquid Extraction (LLE) is a classical and effective method for extracting benzophenones. mdpi.comnih.gov A common approach involves partitioning the analyte between an aqueous phase and an immiscible organic solvent. The choice of solvent depends on the polarity of the analyte and the nature of the matrix. For this compound, a solvent like ethyl acetate or a mixture of methanol and ethyl acetate could be effective. mdpi.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that has gained popularity for the analysis of various analytes in food matrices. thermofisher.com The method involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive SPE with a mixture of salts and sorbents to remove interfering matrix components. This method has been successfully applied to the analysis of benzophenone in breakfast cereals. thermofisher.com

A comparison of these sample preparation techniques is provided in Table 3.

Table 3: Comparison of Sample Preparation Techniques for this compound

| Technique | Advantages | Disadvantages | Typical Application |

| Solid-Phase Extraction (SPE) | High recovery, good cleanup, can concentrate analyte | Can be time-consuming, requires method development | Environmental water samples, cosmetics |

| Liquid-Liquid Extraction (LLE) | Simple, widely applicable | Can be labor-intensive, may use large volumes of solvent | Initial extraction from various liquid and solid matrices |

| QuEChERS | Fast, high throughput, low solvent usage | Primarily developed for food matrices, may require optimization for other sample types | Cereal-based foods, other food products |

Interactions of 4 Amino 2,5 Dimethoxybenzophenone with Specific Chemical Systems

Supramolecular Interactions of 4-Amino-2,5-dimethoxybenzophenone

There are no available scientific studies or published data detailing the supramolecular interactions of this compound. Research on its capacity to form host-guest assemblies, self-assemble into larger ordered structures, or participate in crystal engineering through specific non-covalent interactions such as hydrogen bonding, π-π stacking, or van der Waals forces has not been reported in the accessible scientific literature. Consequently, no data tables on crystallographic parameters or binding constants related to its supramolecular chemistry can be provided.

Complexation Chemistry of this compound with Metal Ions

An extensive search of chemical literature did not yield any research focused on the complexation chemistry of this compound with metal ions. The potential of the amino and carbonyl groups within the molecule to act as ligands for metal coordination has not been explored in published studies. As a result, there are no findings on the synthesis, spectroscopic characterization (e.g., UV-Vis, IR, NMR), or structural analysis (e.g., X-ray crystallography) of metal complexes involving this compound. Therefore, no data on coordination numbers, geometries, or stability constants of such complexes is available.

Molecular Recognition Studies Involving this compound

There is no documented research on the application of this compound in molecular recognition studies. Its potential utility as a receptor or sensor for specific guest molecules or ions has not been investigated. The scientific literature lacks any reports on its binding affinities, selectivity, or the mechanisms by which it might recognize and interact with other chemical species. Thus, no detailed findings or data tables summarizing its performance in molecular recognition systems can be presented.

Conclusion and Future Research Directions

Summary of Key Academic Findings on 4-Amino-2,5-dimethoxybenzophenone

Academic literature directly focusing on this compound is notably limited. The compound is identified by its CAS number, 15270-08-3, and molecular formula, C15H15NO3. parchem.com It belongs to the benzophenone (B1666685) class of compounds, which are characterized by a diaryl ketone framework. This class is known for a wide array of biological activities and applications in materials science. nih.govrsc.org

While specific studies on this compound are not extensively documented, research on structurally related molecules provides a basis for inferring its potential areas of interest. The benzophenone scaffold is a core component in numerous molecules with demonstrated antitumor, anti-inflammatory, and antiviral properties. nih.govnih.gov Furthermore, the 4-amino substitution on the benzophenone ring is known to produce photosensitizing properties in related compounds. medchemexpress.com

The 2,5-dimethoxy substitution pattern on a phenyl ring is a well-established pharmacophore, particularly in the field of neuroscience. Compounds bearing this moiety are known to interact with serotonin (B10506) receptors, notably the 5-HT2A receptor, and are investigated for their psychoactive and therapeutic potential in neuropsychiatric disorders. researchgate.netnih.govnih.gov The synthesis and characterization of compounds containing the 2,5-dimethoxybenzylidene group, a structurally similar feature, have been detailed, including comprehensive spectroscopic and crystallographic analysis. researchgate.netresearchgate.net These studies confirm the chemical stability and potential for non-linear optical properties associated with this substitution pattern. researchgate.net

In essence, while direct academic findings on this compound are scarce, the collective knowledge on its core structural components—the benzophenone skeleton, the 4-amino group, and the 2,5-dimethoxy-phenyl moiety—strongly suggests a compound of significant scientific interest that remains largely unexplored.

Table 1: Identifiers for this compound

| Identifier | Value |

| CAS Number | 15270-08-3 parchem.com |

| Molecular Formula | C15H15NO3 parchem.com |

| Synonyms | (4-amino-2,5-dimethoxyphenyl)phenyl-methanone |

Unresolved Challenges and Open Questions for this compound Research

The lack of dedicated research presents numerous challenges and a wide array of open questions that need to be addressed to understand the fundamental nature and potential applications of this compound.

Key unresolved challenges include:

Synthesis: The development of an efficient, high-yield, and scalable synthetic route has not been reported. While methods for synthesizing related substituted benzophenones exist, an optimized protocol specific to this compound is a primary hurdle. chemicalbook.com

Purification and Characterization: Standardized methods for purification and comprehensive characterization are absent. Detailed analysis using modern spectroscopic and crystallographic techniques is required to establish a definitive structural and purity profile. researchgate.netresearchgate.netnih.gov

Table 2: Open Research Questions for this compound

| Research Area | Open Questions |

| Chemical Synthesis | What is the most efficient and scalable method for the synthesis of this compound? Can existing methods for aminobenzophenones or dimethoxybenzophenones be adapted? chemicalbook.comchemicalbook.com |

| Physicochemical Properties | What are its fundamental properties such as melting point, boiling point, solubility in various solvents, and pKa? |

| Spectroscopy & Structure | What are the definitive 1H NMR, 13C NMR, IR, UV-Vis, and mass spectrometry signatures? What is its single-crystal X-ray structure, and what does it reveal about its solid-state conformation and intermolecular interactions? researchgate.netresearchgate.net |

| Chemical Reactivity | How does the interplay of the amino and methoxy (B1213986) groups on one ring and the phenyl group on the other influence the reactivity of the ketone? What are its photochemical properties? medchemexpress.com |

| Pharmacology | Does it exhibit affinity for serotonin receptors (e.g., 5-HT2A) like other 2,5-dimethoxyphenyl compounds? nih.govnih.gov Does it possess anticancer, anti-inflammatory, or antimicrobial activities characteristic of other benzophenone derivatives? nih.gov |

| Pharmacokinetics | If biologically active, what are its absorption, distribution, metabolism, and excretion (ADME) properties? |

| Material Science | Could it serve as a monomer for polymer synthesis or as a functional dye? Does it possess useful non-linear optical or photosensitizing properties? researchgate.netchemicalbook.com |

Prospective Research Avenues and Interdisciplinary Connections for this compound

The structural features of this compound position it as a promising candidate for investigation across multiple scientific disciplines.

Medicinal Chemistry and Pharmacology: The most compelling research avenue lies in the exploration of its biological activity. The 2,5-dimethoxyphenyl moiety is a known pharmacophore that interacts with serotonin receptors. nih.govresearchgate.net Therefore, a primary research goal should be to investigate its receptor binding profile, particularly at 5-HT2A, 5-HT2B, and 5-HT2C receptors, to assess its potential as a modulator of the serotonergic system. nih.gov Furthermore, given that various substituted benzophenones exhibit anticancer, anti-inflammatory, and antidiabetic activities, screening this compound against a panel of relevant biological targets, such as kinases and secretases, could uncover novel therapeutic potential. nih.govnih.gov In silico docking studies could precede and guide this experimental work by predicting potential protein targets.

Organic and Materials Chemistry: From a synthetic standpoint, the molecule serves as an interesting target for the development of novel synthetic methodologies. Its unique substitution pattern presents a challenge for regioselective synthesis. Beyond its synthesis, its potential as a building block in materials science is significant. The benzophenone core is a well-known photosensitizer, and the amino group provides a site for polymerization or attachment to other molecules. medchemexpress.com Research could focus on its use as a monomer for novel polyamides or polyimides with unique photophysical properties, or as a specialized dye or pigment. Its potential for non-linear optical (NLO) applications, a property seen in structurally related molecules, also warrants investigation. researchgate.net

Interdisciplinary Connections: Realizing the full potential of this compound will require a highly interdisciplinary approach.

Chemistry & Biology: Synthetic chemists are needed to produce the compound in sufficient quantity and purity, while pharmacologists and biochemists are essential for elucidating its biological mechanism of action and therapeutic potential.

Computational & Experimental Science: Computational chemists can build models to predict the compound's properties and biological targets, thereby streamlining and focusing the efforts of experimental researchers.

Chemistry & Materials Science: Collaboration between organic chemists and materials scientists will be crucial for designing and fabricating novel functional materials, such as polymers or photoactive surfaces, derived from this molecule.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Amino-2,5-dimethoxybenzophenone, and how can purity be maximized?

- Methodology : A common approach involves refluxing intermediates like 4-amino-triazole derivatives with substituted benzaldehydes in absolute ethanol, catalyzed by glacial acetic acid. Post-reaction, solvent removal under reduced pressure followed by recrystallization or column chromatography ensures purity . Key parameters include reaction time (4+ hours), temperature control, and solvent selection to minimize by-products.

Q. Which analytical techniques are recommended for characterizing this compound and its intermediates?

- Methodology : Use a combination of:

- LC-MS/MS : For detecting trace impurities and verifying molecular weight (LOQs: 1.0–20.0 ng/mL) .

- NMR Spectroscopy : To confirm structural integrity, particularly methoxy and amino group positions.

- HPLC with UV detection : For quantifying purity and monitoring reaction progress .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .